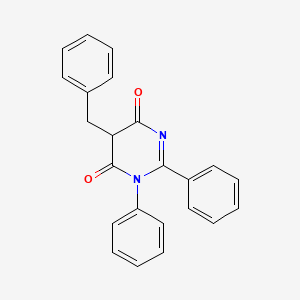
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of benzylamine with benzil and urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
-
Step 1: Formation of Intermediate
Reactants: Benzylamine, Benzil, Urea
Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide.
Temperature: 60-80°C
Time: 4-6 hours
-
Step 2: Cyclization
- The intermediate undergoes cyclization to form the pyrimidine ring.
Conditions: Continued heating at 60-80°C
Time: Additional 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione: vs. : The presence of the benzyl group in the former enhances its lipophilicity and potential biological activity.
This compound: vs. : The benzyl group provides steric hindrance and electronic effects that can influence reactivity and interaction with biological targets.
Uniqueness
The unique structural features of this compound, such as the benzyl and phenyl substitutions, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61656-76-6 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-benzyl-1,2-diphenylpyrimidine-4,6-dione |
InChI |
InChI=1S/C23H18N2O2/c26-22-20(16-17-10-4-1-5-11-17)23(27)25(19-14-8-3-9-15-19)21(24-22)18-12-6-2-7-13-18/h1-15,20H,16H2 |
InChI Key |
YVAUALYUTFEYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















